- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

(S)-3-Cbz-amino-2-piperidone structure
Nome del prodotto:(S)-3-Cbz-amino-2-piperidone
Numero CAS:95582-17-5
MF:C13H16N2O3
MW:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034
(S)-3-Cbz-amino-2-piperidone Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-3-(Cbz-amino)-2-piperidone
- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
- (S)-3-CBZ-AMINO-2-PIPERIDONE
- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (S)-3-N-Cbz-Aminopiperidin-2-one
- (S)-3-Benzyloxycarbonylamino-2-piperidone
- Benzyl (S)-2-oxopiperidin-3-ylcarbamate
- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
- (S)-benzyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
- KVHNKJHAXXEKFU-NSHDSACASA-N
- 6528AJ
- FCH3601537
- AB43572
- (S)-3-benzy
- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (3S)-3-Benzyloxycarbonylamino-2-piperidinone
- 95582-17-5
- A845337
- W-205548
- MFCD08166408
- AKOS015918106
- VDA58217
- DTXSID40467310
- EN300-6735227
- SCHEMBL4078569
- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
- AS-37240
- (3S)-3-benzyloxycarbonylamino-2-piperidone
- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
- (S)-3-Cbz-aminopiperidin-2-one
- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
- (S)-3-Cbz-amino-2-piperidone
-
- MDL: MFCD08166408
- Inchi: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
- Chiave InChI: KVHNKJHAXXEKFU-NSHDSACASA-N
- Sorrisi: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 248.11600
- Massa monoisotopica: 248.11609238g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 301
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 67.4
- XLogP3: 1.3
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 101-102 ºC
- Punto di ebollizione: 502.5℃at760mmHg
- Solubilità: Leggermente solubile (1,1 g/l) (25°C),
- PSA: 67.43000
- LogP: 1.91110
(S)-3-Cbz-amino-2-piperidone Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P264;P270;P301+P312;P330
- Condizioni di conservazione:Room temperature
(S)-3-Cbz-amino-2-piperidone Dati doganali
- CODICE SA:2933790090
- Dati doganali:
Codice doganale cinese:
2933790090Panoramica:
293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%
(S)-3-Cbz-amino-2-piperidone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180643-5g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 5g |
$654 | 2021-08-05 | |
Chemenu | CM180643-1g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 1g |
$292 | 2024-07-18 | |
abcr | AB284225-250 mg |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 250 mg |
€147.40 | 2023-07-20 | |
abcr | AB284225-1 g |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 1 g |
€289.00 | 2023-07-20 | |
Enamine | EN300-6735227-1.0g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 1.0g |
$76.0 | 2025-03-13 | |
Enamine | EN300-6735227-2.5g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 2.5g |
$166.0 | 2025-03-13 | |
Enamine | EN300-6735227-0.05g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 0.05g |
$19.0 | 2025-03-13 | |
Enamine | EN300-6735227-5.0g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 5.0g |
$308.0 | 2025-03-13 | |
AstaTech | 57626-0.25/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 0.25g |
$199 | 2023-09-16 | |
abcr | AB284225-250mg |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 250mg |
€144.50 | 2025-02-21 |
(S)-3-Cbz-amino-2-piperidone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Riferimento
- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Riferimento
- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow ReactorChemistry - A European Journal, 2021, 27(27), 7525-7532,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Riferimento
- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Riferimento
- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Riferimento
- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C
1.2 1 h, rt
1.2 1 h, rt
Riferimento
- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
Riferimento
- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Riferimento
- preparation of proline analog peptides as serine protease inhibitors, United States, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt
Riferimento
- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
Riferimento
- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
Riferimento
- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Riferimento
- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Riferimento
- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Riferimento
- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol
Riferimento
- Synthesis of L-[5-11C]ornithineJournal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Solvents: Methanol ; cooled
1.2 Solvents: Methanol ; cooled
Riferimento
- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
Riferimento
- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IVJournal of Natural Products, 2004, 67(6), 999-1004,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
Riferimento
- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV InhibitorOrganic Process Research & Development, 2005, 9(5), 570-576,
Synthetic Routes 20
Condizioni di reazione
Riferimento
- Phosphonamide-substituted lactams, Federal Republic of Germany, , ,
(S)-3-Cbz-amino-2-piperidone Raw materials
- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-
- N2-Benzyloxycarbonyl-L-ornithine
- (s)-3-Aminopiperidin-2-one
- Z-Orn-Oh.hcl
- (2S)-2,5-diaminopentanoic acid
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
(S)-3-Cbz-amino-2-piperidone Preparation Products
(S)-3-Cbz-amino-2-piperidone Letteratura correlata
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
95582-17-5 ((S)-3-Cbz-amino-2-piperidone) Prodotti correlati
- 133407-82-6(MG-132)
- 940868-17-7(Benzyl 2-carbamoylpiperidine-1-carboxylate)
- 34079-31-7(Cbz-L-Prolinamide)
- 133407-86-0(MG-115)
- 179915-11-8((R)-3-N-Cbz-amino-2,6-dioxo-piperidine)
- 117591-20-5(Calpeptin)
- 2418726-24-4(5-amino-2-methyl-3-(piperazin-1-yl)methylphenyl sulfurofluoridate)
- 904451-14-5(3-(2H-1,3-benzodioxole-5-carbonyl)-1-(4-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one)
- 2243516-68-7(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid)
- 938882-41-8(4-{3-ethyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}benzene-1-sulfonamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone

Purezza:99%/99%/99%/99%/99%
Quantità:5.0g/10.0g/25.0g/50.0g/100.0g
Prezzo ($):216.0/367.0/808.0/1373.0/2335.0